molecular formula C5H5N3O3S B13875326 N-(4-nitro-1,3-thiazol-5-yl)acetamide

N-(4-nitro-1,3-thiazol-5-yl)acetamide

Cat. No.: B13875326
M. Wt: 187.18 g/mol
InChI Key: DCOQGOSEFHVXKZ-UHFFFAOYSA-N
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Description

N-(4-nitro-1,3-thiazol-5-yl)acetamide is a heterocyclic compound featuring a thiazole ring substituted with a nitro group at position 4 and an acetamide moiety at position 3. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C5H5N3O3S

Molecular Weight

187.18 g/mol

IUPAC Name

N-(4-nitro-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C5H5N3O3S/c1-3(9)7-5-4(8(10)11)6-2-12-5/h2H,1H3,(H,7,9)

InChI Key

DCOQGOSEFHVXKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CS1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitro-1,3-thiazol-5-yl)acetamide typically involves the reaction of 4-nitro-1,3-thiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitro-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-nitro-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The position and nature of substituents on the thiazole ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Thiazole Ring Molecular Weight (g/mol) Key Features
N-(4-nitro-1,3-thiazol-5-yl)acetamide Nitro (C4), acetamide (C5) 213.21* Electron-withdrawing nitro group enhances polarity and potential reactivity
N-(5-nitro-2-thiazolyl)acetamide Nitro (C2), acetamide (C5) 213.21* Nitro at C2 may alter electronic distribution and binding affinity
N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide Amino (C2), thienyl (C4) 253.33 Electron-rich thienyl and amino groups may improve solubility
N-(6-trifluoromethylbenzothiazole-2-yl)acetamide Trifluoromethyl (C6), acetamide (C2) 314.29 Lipophilic CF₃ group enhances membrane permeability
2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl (C2), triazole-phenoxymethyl 643.56 Bulky bromophenyl and extended triazole chain may affect steric interactions

*Calculated based on molecular formula.

Key Observations :

  • Nitro Group Position : The nitro group at C4 in the target compound vs. C2 in ’s analog may lead to distinct electronic effects. Nitro at C4 could increase electrophilicity at C5, enhancing reactivity in nucleophilic substitution reactions.
  • Electron-Donating Groups: Amino and thienyl substituents () may stabilize charge-transfer interactions in biological systems .

Challenges :

  • Regioselectivity : Nitro group placement (C2 vs. C4) requires precise control during synthesis to avoid isomers .
  • Stability: Tautomerism in thiazolidinone derivatives () suggests similar behavior in nitro-thiazoles, necessitating stability studies .

Pharmacological and Biophysical Insights

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Docking Studies : Analogs like 9c exhibit distinct binding poses in enzyme active sites, with bromophenyl enhancing hydrophobic interactions .
  • Hydrogen Bonding : Hydrogen-bonding patterns (e.g., Etter’s graph set analysis ) may dictate crystal packing and solubility, critical for formulation .

Stability and Tautomerism

  • Tautomeric Equilibria : ’s 1:1 tautomeric mixture underscores the need for dynamic NMR or computational modeling to assess the target compound’s stability .
  • Nitro Group Effects: The electron-withdrawing nitro group may reduce tautomerism compared to amino-substituted analogs () but could increase susceptibility to reduction in biological systems .

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